The synthesis of 2-(Butan-2-yl)-6-methylaniline typically involves several methods, primarily focusing on alkylation processes. One common route includes:
The molecular structure of 2-(Butan-2-yl)-6-methylaniline features a benzene ring substituted at two positions:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N |
Molecular Weight | 193.28 g/mol |
InChI | InChI=1S/C12H19NO/c1... |
SMILES | CCC(C)NC1=C(C=CC(=C1)C)OC |
The compound undergoes various chemical reactions typical of substituted anilines:
The mechanism of action for 2-(Butan-2-yl)-6-methylaniline varies based on its application:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are critical for determining its behavior in various chemical environments.
The applications of 2-(Butan-2-yl)-6-methylaniline span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2